2-cyclopentyl-2,2-difluoroethyl trifluoromethanesulfonate
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Overview
Description
2-cyclopentyl-2,2-difluoroethyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H11F5O3S. It is a colorless to light yellow liquid that is used primarily in organic synthesis as a reagent and intermediate. This compound is known for its high reactivity due to the presence of both fluorine and trifluoromethanesulfonate groups.
Preparation Methods
The synthesis of 2-cyclopentyl-2,2-difluoroethyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluoroethanol with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
2-cyclopentyl-2,2-difluoroethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile. Common reagents include alkoxides, thiolates, and amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution with an alkoxide would yield an ether, while elimination would produce an alkene .
Scientific Research Applications
2-cyclopentyl-2,2-difluoroethyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry:
Material Science: It is used in the synthesis of fluorinated polymers and materials, which have applications in coatings, electronics, and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-2,2-difluoroethyl trifluoromethanesulfonate involves its high reactivity due to the presence of the trifluoromethanesulfonate group, which is a good leaving group in nucleophilic substitution reactions. The difluoroethyl group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis[4][4].
Comparison with Similar Compounds
2-cyclopentyl-2,2-difluoroethyl trifluoromethanesulfonate can be compared with other similar compounds such as:
2,2-difluoroethyl trifluoromethanesulfonate: Similar in structure but lacks the cyclopentyl group, making it less sterically hindered.
2,2,2-trifluoroethyl trifluoromethanesulfonate: Contains an additional fluorine atom, which can further increase its reactivity and stability.
Cyclopentyl trifluoromethanesulfonate: Lacks the difluoroethyl group, making it less reactive in certain types of chemical reactions.
These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and steric hindrance, which can be advantageous in specific synthetic applications.
Properties
CAS No. |
2742657-40-3 |
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Molecular Formula |
C8H11F5O3S |
Molecular Weight |
282.2 |
Purity |
95 |
Origin of Product |
United States |
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